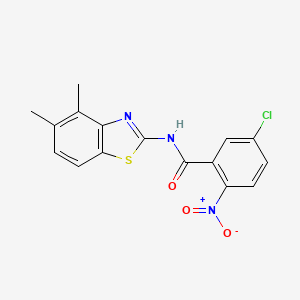![molecular formula C12H22N2O2 B2381414 Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 1784525-84-3](/img/structure/B2381414.png)
Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a synthetic organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the tert-butyl group and the spirocyclic framework contributes to its stability and reactivity, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core, followed by the introduction of the tert-butyl ester and aminomethyl groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Tert-butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Aminomethylation: The final step involves introducing the aminomethyl group, which can be done using reagents like formaldehyde and ammonia or amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Oxidation Products: Imines, amides.
Reduction Products: Alcohols, amines.
Substitution Products: Various esters, amides, or other functionalized derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spirocyclic structure.
Material Science: Its stability makes it suitable for incorporation into polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create potential drug candidates, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes due to its stability and reactivity.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Industry: Incorporated into polymers to enhance their properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.
Comparación Con Compuestos Similares
- Tert-butyl 4-aminomethylpiperidine-4-carboxylate
- Tert-butyl 2-aminomethylmorpholine-4-carboxylate
Comparison:
- Structural Differences: While similar in having tert-butyl and aminomethyl groups, the spirocyclic structure of tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate provides unique steric and electronic properties.
- Reactivity: The spirocyclic compound may exhibit different reactivity patterns compared to linear or monocyclic analogs.
- Applications: The unique structure may offer advantages in specific applications, such as increased stability or selectivity in biological systems.
Propiedades
IUPAC Name |
tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(8-13)12(14)5-6-12/h9H,4-8,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVGHEDRHRKRSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)

![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)
![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)
![1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2381337.png)
![2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2381338.png)
![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)



![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)
![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)
![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)
![N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2381354.png)
